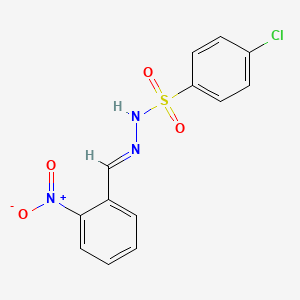![molecular formula C19H25N3O4 B5506658 5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5506658.png)
5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione involves multiple steps, including the Knoevenagel condensation and reactions with amines and hydrazine hydrate to form derivatives. For example, the reaction of thiazolidinone derivatives with piperidine gave thiazol-4(5H)one derivatives, which upon further reactions could yield imidazolidin-4-one derivatives (Mahmoud et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic techniques, including NMR and mass spectrometry. For instance, a detailed structural analysis based on X-ray crystallography has provided insights into the stereochemistry and molecular conformations of related imidazolidine-2,4-dione derivatives (Pękala et al., 2005).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including with Grignard reagents and active methylene compounds, to afford different derivatives. Their reactivity is influenced by the functional groups attached to the imidazolidinedione core. The synthesis and reactions of these compounds offer a pathway to diverse derivatives with potential biological activities (Khazaei et al., 2014).
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties in Lubricants
Studies on thiazolidinone derivatives, closely related to 5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione, reveal their potential as antioxidants for lubricant oils. These compounds have shown efficiency in preventing the degradation of lubricants, highlighting their importance in enhancing the durability and performance of lubricant bases. The antioxidant activity was confirmed through changes in total acid number and viscosity, alongside quantum chemical calculations supporting these findings (Mohammed et al., 2019).
Synthesis and Reactions with Piperidine
Research into the synthesis and reactions of thiazolidine and imidazolidine derivatives demonstrates the versatility of these compounds in producing a variety of chemical structures. This includes the formation of imidazolidin-4(H)one derivatives through reactions with benzyl amine and the creation of dimeric and other complex molecules. Such synthetic versatility indicates the potential for developing novel compounds with diverse biological activities (Mahmoud et al., 2011).
Antimicrobial and Anti-Proliferative Activities
Derivatives of oxadiazole, which share a similar structural motif with the compound , have been investigated for their antimicrobial and anti-proliferative activities. Specific derivatives have shown significant inhibitory effects against pathogenic bacteria and fungi, as well as potent anti-proliferative effects against various cancer cell lines. This suggests the potential of similar compounds in the development of new antimicrobial and anticancer therapies (Al-Wahaibi et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-[2-oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-20-16(18(24)21(2)19(20)25)12-17(23)22-10-8-15(9-11-22)26-13-14-6-4-3-5-7-14/h3-7,15-16H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQSMZIUGXYGEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)CC(=O)N2CCC(CC2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{2-[4-(Benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5506577.png)
![(4aS*,7aR*)-1-pent-2-yn-1-yl-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5506596.png)
![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide](/img/structure/B5506601.png)
![2-butyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5506604.png)
![5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5506617.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea](/img/structure/B5506621.png)
![N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5506634.png)
![2-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[3-bromo-4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5506644.png)
![4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5506648.png)
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5506650.png)

![2-[(3-methoxy-4-propoxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5506660.png)
